molecular formula C15H16ClNO B2762894 2-Chloro-N-[(4-methylnaphthalen-1-yl)methyl]propanamide CAS No. 2411313-06-7

2-Chloro-N-[(4-methylnaphthalen-1-yl)methyl]propanamide

Cat. No.: B2762894
CAS No.: 2411313-06-7
M. Wt: 261.75
InChI Key: QFFYFHIRDBWADU-UHFFFAOYSA-N
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Description

2-Chloro-N-[(4-methylnaphthalen-1-yl)methyl]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a naphthalene ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(4-methylnaphthalen-1-yl)methyl]propanamide typically involves the reaction of 4-methylnaphthalene with chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically isolated by crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(4-methylnaphthalen-1-yl)methyl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinones.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-N-[(4-methylnaphthalen-1-yl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(4-methylnaphthalen-1-yl)methyl]propanamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N,N-dimethylpropylamine
  • 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
  • N-(1-hydroxyethyl)-3-methyl-4-hydroxypiperidine

Uniqueness

2-Chloro-N-[(4-methylnaphthalen-1-yl)methyl]propanamide is unique due to its specific structural features, such as the presence of a naphthalene ring and a chloro group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-chloro-N-[(4-methylnaphthalen-1-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-10-7-8-12(9-17-15(18)11(2)16)14-6-4-3-5-13(10)14/h3-8,11H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFYFHIRDBWADU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)CNC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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